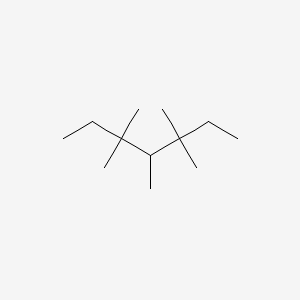
3,3,4,5,5-Pentamethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,5,5-Pentamethylheptane is a branched alkane with the molecular formula C12H26. It is a saturated hydrocarbon, meaning it contains only single bonds between carbon atoms. This compound is part of the larger family of alkanes, which are known for their stability and lack of reactivity under standard conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,5,5-Pentamethylheptane typically involves the alkylation of smaller alkanes or alkenes. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a strong acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound often involves catalytic cracking and reforming processes. These methods break down larger hydrocarbons into smaller, branched alkanes. Catalysts such as zeolites are commonly used to facilitate these reactions at high temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
3,3,4,5,5-Pentamethylheptane primarily undergoes substitution reactions due to its saturated nature. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Halogenation is a common substitution reaction for this compound. For example, reacting with chlorine (Cl2) under UV light can produce various chlorinated derivatives.
Oxidation Reactions: Oxidation can be achieved using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Major Products
The major products of these reactions include halogenated alkanes and various oxidized derivatives, such as alcohols, ketones, and carboxylic acids .
Scientific Research Applications
3,3,4,5,5-Pentamethylheptane has several applications in scientific research:
Chemistry: It is used as a reference compound in studies of hydrocarbon behavior and properties.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action for 3,3,4,5,5-Pentamethylheptane in biological systems is not well-documented. its derivatives may interact with cellular membranes and proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-Pentamethylheptane
- 3,5-Diethyloctane
- 3,4-Diethyloctane
- Nonane, 3,3,7-trimethyl-
- 3,3-Dimethyldecane
Uniqueness
3,3,4,5,5-Pentamethylheptane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. Its high degree of branching leads to a lower boiling point and higher stability compared to its linear and less-branched counterparts .
Properties
CAS No. |
62199-75-1 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3,3,4,5,5-pentamethylheptane |
InChI |
InChI=1S/C12H26/c1-8-11(4,5)10(3)12(6,7)9-2/h10H,8-9H2,1-7H3 |
InChI Key |
NZIFKVSORPBQSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(C)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















